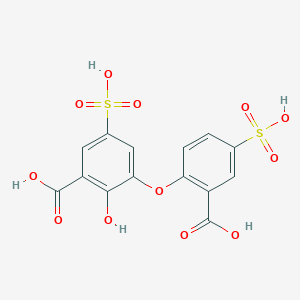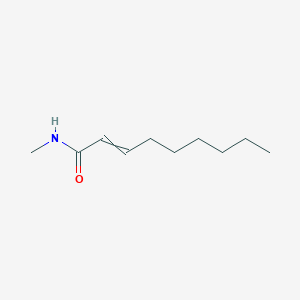![molecular formula C22H24N6O2S B12615383 5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] CAS No. 921987-37-3](/img/structure/B12615383.png)
5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] is a complex organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] typically involves the reaction of 4-methoxyphenyl derivatives with imidazole under specific conditions. The process often includes the use of sulfur-containing reagents to introduce the sulfanediyl group. The reaction conditions may vary, but common methods include:
Heating: The reaction mixture is often heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Organic solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5’-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Electrophiles: Halogens or alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
5,5’-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5’-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through various pathways, including:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound shares a similar structure but has an indole ring instead of an imidazole ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar methoxyphenyl group but differs in its overall structure.
Uniqueness
5,5’-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine] is unique due to its sulfanediyl linkage and the presence of two imidazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
921987-37-3 |
|---|---|
Molecular Formula |
C22H24N6O2S |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
5-[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]sulfanyl-4-(4-methoxyphenyl)-1-methylimidazol-2-amine |
InChI |
InChI=1S/C22H24N6O2S/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14/h5-12H,1-4H3,(H2,23,25)(H2,24,26) |
InChI Key |
MFYQKLYRRCYHIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)


![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)

